molecular formula C9H17N3O B13301660 (1R)-2-amino-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethan-1-ol

(1R)-2-amino-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethan-1-ol

Cat. No.: B13301660
M. Wt: 183.25 g/mol
InChI Key: LZCICZYRMCUKON-QMMMGPOBSA-N
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Description

(1R)-2-amino-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethan-1-ol is a chiral chemical compound with the molecular formula C9H17N3O and a molecular weight of 183.25 g/mol . It is supplied with a high purity level of 95% and is identified by CAS Number 1568039-75-7 . This compound features a 1-ethyl-3,5-dimethyl-1H-pyrazole core substituted at the 4-position with an ethanolamine group, where the amino and hydroxy functionalities provide hydrogen bond donor and acceptor capabilities, potentially influencing its solubility and interaction with biological targets . The stereospecific (1R) configuration at the chiral center may be critical for its biological activity and selectivity in research applications. Aminopyrazole derivatives are recognized in medicinal chemistry as advantageous frameworks that can provide useful ligands for various enzymes and receptors . They are frequently investigated for their diverse biological activities, including potential anticancer and anti-inflammatory properties, making them valuable scaffolds in drug discovery programs . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H17N3O

Molecular Weight

183.25 g/mol

IUPAC Name

(1R)-2-amino-1-(1-ethyl-3,5-dimethylpyrazol-4-yl)ethanol

InChI

InChI=1S/C9H17N3O/c1-4-12-7(3)9(6(2)11-12)8(13)5-10/h8,13H,4-5,10H2,1-3H3/t8-/m0/s1

InChI Key

LZCICZYRMCUKON-QMMMGPOBSA-N

Isomeric SMILES

CCN1C(=C(C(=N1)C)[C@H](CN)O)C

Canonical SMILES

CCN1C(=C(C(=N1)C)C(CN)O)C

Origin of Product

United States

Biological Activity

(1R)-2-amino-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethan-1-ol, also known as a pyrazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound, with the molecular formula C9_9H17_{17}N3_3O and a molecular weight of 183.25 g/mol, is characterized by a unique structure that may influence its interaction with biological targets.

The compound's structural characteristics are crucial for understanding its biological activity. Below is a summary of its chemical properties:

PropertyValue
Molecular Formula C9_9H17_{17}N3_3O
Molecular Weight 183.25 g/mol
IUPAC Name (1R)-2-amino-1-(1-ethyl-3,5-dimethylpyrazol-4-yl)ethanol
Purity Typically 95%

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. The specific biological activity of this compound has been explored in various studies.

Antimicrobial Activity

A study evaluating the antimicrobial properties of several pyrazole derivatives found that compounds similar to this compound exhibited significant activity against various pathogens. The minimum inhibitory concentration (MIC) values for these derivatives ranged from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating strong antibacterial effects .

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives has been linked to their ability to inhibit cyclooxygenase enzymes (COX). Compounds that share structural similarities with this compound have shown promise in reducing inflammation in preclinical models, suggesting that this compound may also possess similar effects.

Anticancer Activity

Preliminary studies have indicated that pyrazole derivatives can induce apoptosis in cancer cells. For instance, certain analogs demonstrated significant cytotoxicity against various cancer cell lines with IC50_{50} values ranging from 0.11 to 5.51 μM . The mechanism appears to involve the activation of apoptotic pathways and inhibition of tumor growth.

Case Study 1: Antibacterial Efficacy

In a comparative study involving multiple pyrazole derivatives, this compound was tested against clinical isolates of bacteria. The results indicated that this compound had a notable effect on biofilm formation and bacterial viability, suggesting its potential as a therapeutic agent for bacterial infections .

Case Study 2: Cytotoxicity in Cancer Cells

Another study assessed the cytotoxic effects of various pyrazole derivatives on human cancer cell lines. The results showed that compounds structurally related to this compound could significantly reduce cell viability through apoptosis induction mechanisms .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

A comparative analysis of structurally related pyrazole derivatives highlights key differences in substituents, stereochemistry, and physicochemical properties:

Compound Name Substituent on Pyrazole (Position 4) Molecular Formula Molecular Weight Predicted LogP Key Features
(1R)-2-amino-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethan-1-ol (Target) 2-Aminoethanol (direct attachment) C₉H₁₇N₃O 195.25 ~0.5 Chiral center (R-configuration), hydrophilic aminoethanol group
N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3,4-difluoroaniline 3,4-Difluoroaniline (methylene-linked) C₁₄H₁₆F₂N₄ 278.30 ~2.8 Lipophilic fluoroaniline group, increased aromaticity
2-{[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol Aminoethanol (methylene-linked) C₁₀H₁₉N₃O 197.28 ~0.7 Flexible methylene spacer, no stereochemical specification

Key Observations:

Solubility and Lipophilicity: The target compound’s direct 2-aminoethanol substituent enhances water solubility (predicted LogP ~0.5) compared to the lipophilic 3,4-difluoroaniline derivative (LogP ~2.8) . This suggests superior bioavailability for the target in aqueous environments. The methylene-linked aminoethanol in ’s compound (LogP ~0.7) balances flexibility and moderate hydrophilicity, though its lack of stereochemical definition may reduce target specificity .

Stereochemical Influence: The (1R)-configuration in the target compound may confer selective interactions with chiral biological targets, such as enzymes or receptors, a feature absent in non-chiral analogs like the compound .

Synthetic Accessibility: and describe pyrazole-thiophene hybrids synthesized via reflux in ethanol or hydrazide intermediates, suggesting analogous routes for the target compound’s synthesis.

Biological Implications: The 3,4-difluoroaniline derivative’s lipophilicity () may favor blood-brain barrier penetration, while the target’s hydrophilicity could limit CNS activity but enhance renal excretion .

Research Findings and Limitations

  • Gaps in Data : The provided evidence lacks explicit pharmacological or crystallographic data for the target compound. Structural comparisons rely on inferred properties from analogs and computational predictions.
  • SHELX Relevance : While details SHELX software for crystallography, its applicability to the target compound remains speculative without structural data .

Preparation Methods

General Synthetic Strategy

The synthesis of (1R)-2-amino-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethan-1-ol typically involves multi-step organic reactions combining a functionalized pyrazole derivative with an amino alcohol precursor or epoxide intermediate. The process emphasizes stereochemical control to obtain the (1R) enantiomer with high enantiomeric purity.

Key Synthetic Steps

  • Step 1: Preparation of Functionalized Pyrazole Fragment
    The pyrazole core, 1-ethyl-3,5-dimethyl-1H-pyrazole, is first synthesized or obtained, then functionalized through Mannich-type reactions to introduce the aminoalkyl side chain. For example, methylamine and paraformaldehyde react with the pyrazole to form an amino-substituted intermediate.

  • Step 2: Formation of Chiral Epoxide Intermediate
    Epoxides such as aryloxy oxiranes are prepared from substituted phenols and epichlorohydrin under reflux with bases like potassium carbonate. These epoxides serve as electrophilic partners for nucleophilic ring-opening reactions.

  • Step 3: Nucleophilic Ring-Opening of Epoxide with Amino Pyrazole
    The amino-substituted pyrazole reacts with the chiral epoxide under controlled conditions (solvents like ethanol, acetonitrile, or toluene; sometimes microwave-assisted heating) to form the β-amino alcohol structure. Microwave irradiation significantly reduces reaction times and improves yields.

  • Step 4: Enantiomeric Resolution and Stereochemical Control
    Jacobsen’s hydrolytic kinetic resolution using (R,R)- or (S,S)-salen cobalt(III) catalysts allows preparation of enantioenriched epoxides, which upon ring-opening yield the desired (1R)-enantiomer of the β-amino alcohol. Chiral HPLC confirms enantiomeric excesses greater than 96%.

  • Step 5: Purification and Characterization
    Products are purified by crystallization or silica gel chromatography. Characterization includes NMR (1H, 13C), HRMS, and chiral HPLC to confirm structure, purity, and stereochemistry.

Representative Reaction Scheme (Simplified)

Step Reagents & Conditions Product/Intermediate Notes
1 1-ethyl-3,5-dimethyl-1H-pyrazole + methylamine + paraformaldehyde Amino-substituted pyrazole (amine fragment) Mannich-type reaction
2 Substituted phenol + epichlorohydrin + K2CO3, reflux Chiral epoxide intermediate Aryloxy oxirane formation
3 Amino-substituted pyrazole + chiral epoxide, solvent (EtOH/MeCN/toluene), microwave irradiation β-amino alcohol (racemic or enantioenriched) Epoxide ring-opening
4 Jacobsen’s catalyst (R,R or S,S) + racemic epoxide Enantioenriched epoxide Hydrolytic kinetic resolution
5 Purification by chromatography/crystallization This compound Confirmed by chiral HPLC

Analytical Data and Yield Optimization

Solvent Effects

  • Ethanol is commonly used but may add to epoxide under reflux, creating side products.
  • Acetonitrile and toluene suppress this side reaction and improve yields.

Microwave-Assisted Synthesis

  • Microwave irradiation at 140 °C and 200 W power reduces reaction times from days to under an hour.
  • Yields improve significantly with minimal side product formation.

Enantiomeric Purity

  • Enantiomeric excesses >96% achieved via Jacobsen’s hydrolytic kinetic resolution.
  • Chiral HPLC is used for precise quantification.

Comparative Table of Preparation Parameters

Parameter Conventional Heating Microwave Irradiation Notes
Reaction Time 24–48 hours <1 hour Microwave significantly faster
Solvent Ethanol, Acetonitrile, Toluene Acetonitrile, Ethanol Both solvents effective under microwave
Yield Moderate to good (40–84%) High (up to 90% reported) Microwave improves yield
Side Reactions Ethanol addition to epoxide Minimal Controlled by solvent choice
Enantiomeric Excess Dependent on resolution step >96% with Jacobsen catalyst High stereoselectivity

Summary Table of Key Synthetic Data

Compound Reaction Type Catalyst/Conditions Yield (%) Enantiomeric Excess (%) Reference
This compound Epoxide ring-opening with amino pyrazole Microwave irradiation, acetonitrile/toluene, Jacobsen catalyst for resolution 50–90% >96%
Chiral epoxide intermediate Hydrolytic kinetic resolution (R,R)- or (S,S)-salen Co(III) catalyst 60–85% >96%
Amino-substituted pyrazole Mannich-type reaction Methylamine, paraformaldehyde, EtOH, 60–75 °C 40–92% Not chiral step

Final Remarks

The preparation of this compound is a sophisticated, multi-step synthetic process involving chiral resolution and careful reaction condition optimization. The use of microwave irradiation and Jacobsen’s catalysts enhances efficiency and stereoselectivity, producing a compound of high purity and biological relevance. These methods provide a robust platform for further medicinal chemistry exploration and potential therapeutic development targeting inflammation pathways.

Q & A

Q. Which in vitro models evaluate pharmacokinetic properties?

  • Models :
  • Caco-2 cells : Predict intestinal absorption .
  • Microsomal stability assays : Measure metabolic degradation (CYP450 enzymes) .
  • Plasma protein binding : Ultrafiltration or equilibrium dialysis .

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